

(Tributylstannyl)methanol: A Comprehensive Technical Guide to Toxicity and Safety

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Tributylstannyl)methanol

Cat. No.: B3082698

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tributylstannyl)methanol, a member of the organotin family, is a versatile chemical reagent utilized in various synthetic applications. However, its utility is counterbalanced by significant toxicological concerns inherent to tributyltin (TBT) compounds. This guide provides an in-depth analysis of the known toxicity and safety data for **(Tributylstannyl)methanol** and its closely related analogues. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive understanding of the toxicological mechanisms and the practical safety measures necessary for its handling in a research and development setting. This guide will delve into the toxicological profile, mechanistic insights, safe handling protocols, and emergency procedures, ensuring a comprehensive safety framework for professionals working with this compound.

Toxicological Profile

The toxicity of **(Tributylstannyl)methanol** is primarily attributed to the tributyltin moiety. While specific toxicological studies on **(Tributylstannyl)methanol** are not extensively available in public literature, a robust body of evidence on closely related and representative tributyltin compounds, such as Tributyltin Oxide (TBTO) and Tributyltin Chloride (TBTC), provides a strong basis for assessing its potential hazards. The general consensus is that the toxicity of tributyltin compounds is largely determined by the tributyltin cation, with the anionic group playing a lesser role.^[1]

Acute Toxicity

(Tributylstannyl)methanol is classified as toxic if swallowed and harmful in contact with skin.

[2] Tributyltin compounds, in general, are considered moderately to highly toxic via oral and dermal routes of exposure.[1][3]

Compound	Route	Species	LD50	Reference
Tributyltin Oxide (TBTO)	Oral	Rat	55 - 87 mg/kg	[1]
Oral	Mouse	55 - 87 mg/kg	[1]	
Dermal	Rat	200 mg/kg	[1]	
Dermal	Mouse	200 mg/kg	[1]	
Dermal	Rabbit	900 mg/kg	[1]	
Tributyltin Chloride (TBTC)	Oral	Rat	122 - 349 mg/kg	[4]

This table presents data for representative tributyltin compounds as surrogates for **(Tributylstannyl)methanol**.

Symptoms of acute poisoning in humans have included hepatic functional changes, hypoglycemia, glycosuria, and respiratory disturbances.[3] In laboratory animals, signs of systemic toxicity following acute oral exposure include ataxia, labored respiration, diarrhea, and decreased body weight.[3]

Skin and Eye Irritation

(Tributylstannyl)methanol is known to cause skin and eye irritation.[2] Tributyltin compounds are potent irritants, and direct contact can lead to severe skin irritation, chemical burns, and eye damage.[3][5][6] Skin exposure, particularly to the hair follicles, can result in chemical burns within minutes at high concentrations.[1][3]

Respiratory Irritation

Inhalation of **(Tributylstannyl)methanol** may cause respiratory irritation.[\[2\]](#) Shipyard workers exposed to TBT-containing dusts and vapors have reported respiratory tract irritation, difficulty breathing, and flu-like symptoms.[\[3\]\[5\]](#) Inhalation of aerosols may lead to lung edema, with symptoms that can be delayed.[\[7\]](#)

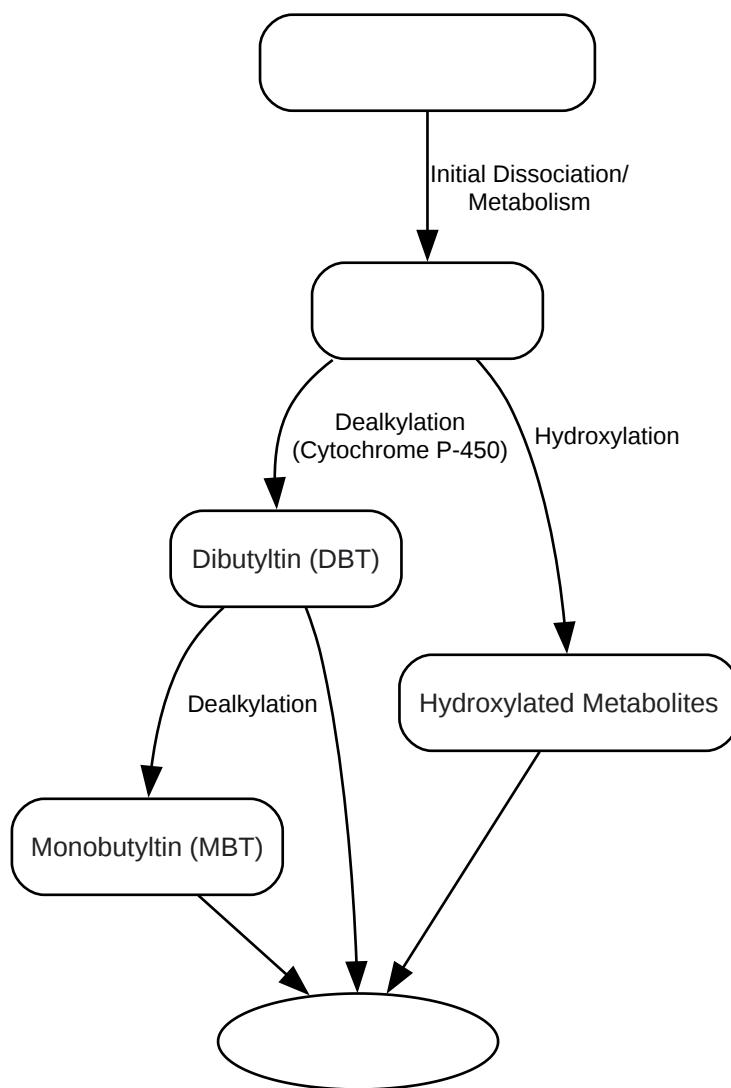
Organ System Toxicity

Prolonged or repeated exposure to **(Tributylstannyl)methanol** can cause damage to organs. [\[2\]](#) The primary target organs for tributyltin toxicity are the immune system, central nervous system, liver, and kidneys.[\[3\]\[8\]](#)

- Immunotoxicity: Tributyltin compounds are potent immunotoxicants, with the thymus being a primary target organ.[\[8\]\[9\]](#) Exposure can lead to thymus atrophy and suppression of T-cell mediated immune responses.[\[8\]](#)
- Neurotoxicity: Organotin compounds can affect the central nervous system.[\[4\]](#) While trimethyltin and triethyltin compounds are more potent neurotoxins, tributyltins also exhibit neurotoxic effects.[\[9\]](#)
- Hepatotoxicity and Nephrotoxicity: Studies in experimental animals have demonstrated that tributyltin compounds can cause damage to the liver and kidneys.[\[3\]](#)

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

- Carcinogenicity: The evidence for the carcinogenicity of tributyltin compounds is inconclusive.[\[1\]](#) While one study indicated an increase in pituitary gland tumors in rats at high doses of TBT, the overall carcinogenic status remains uncertain.[\[1\]](#)
- Mutagenicity: The mutagenicity of tributyltin compounds is also not definitively established.[\[1\]](#)
- Reproductive and Developmental Toxicity: Tributyltin compounds have been shown to have reproductive and developmental effects in laboratory animals, though often at doses that also cause maternal toxicity.[\[8\]](#)


Mechanisms of Toxicity

The toxicity of tributyltin compounds is multifaceted and involves several key cellular and molecular mechanisms. Understanding these pathways is crucial for appreciating the hazards and for the development of potential therapeutic interventions in cases of accidental exposure.

Immunotoxicity: Induction of Apoptosis in Thymocytes

The profound immunotoxic effects of tributyltin are largely attributed to the induction of apoptosis (programmed cell death) in thymocytes, the developing T-cells in the thymus. This process is triggered by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress. The cascade of events includes:

- Oxidative Stress: TBT induces the generation of ROS, leading to cellular damage.
- Mitochondrial Dysfunction: The oxidative stress disrupts the mitochondrial membrane potential.
- Caspase Activation: This leads to the activation of caspase-3, a key executioner enzyme in apoptosis.
- Calcium Dysregulation: TBT also causes a significant increase in intracellular calcium levels, which further contributes to the apoptotic process.

[Click to download full resolution via product page](#)

Figure 2: Conceptual metabolic pathway of **(Tributylstannyl)methanol**.

Occupational Safety and Handling

Given the significant toxicity of **(Tributylstannyl)methanol**, strict adherence to safety protocols is paramount.

Occupational Exposure Limits (OELs)

Several regulatory bodies have established occupational exposure limits for organotin compounds, which are applicable to **(Tributylstannyl)methanol**. These limits are typically

expressed as a time-weighted average (TWA) concentration of tin (Sn) in the air over an 8-hour workday.

Regulatory Body	Exposure Limit (as Sn)	Notes	Reference
OSHA (PEL)	0.1 mg/m ³	8-hour Time-Weighted Average (TWA)	[6] [10]
ACGIH (TLV)	0.1 mg/m ³	8-hour TWA	[6] [10]
NIOSH (REL)	0.1 mg/m ³	10-hour TWA	[10]
ACGIH (STEL)	0.2 mg/m ³	Short-Term Exposure Limit (15-minute)	[6]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling **(Tributylstannyl)methanol** to prevent skin, eye, and respiratory exposure.

- Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use and use proper glove removal technique. [\[11\]](#)* Eye Protection: ANSI-approved safety glasses with side shields are the minimum requirement. For activities with a splash hazard, safety goggles and/or a full-face shield should be used. [\[11\]](#)* Skin and Body Protection: A flame-retardant laboratory coat should be worn. For larger quantities or in situations with a high risk of splashing, chemical-resistant aprons or coveralls are recommended. [\[12\]](#)[\[13\]](#)* Respiratory Protection: All work with **(Tributylstannyl)methanol** should be conducted in a certified chemical fume hood. [\[12\]](#)If there is a potential for exceeding the exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used. [\[11\]](#)[\[13\]](#)

Engineering Controls

The primary engineering control for handling **(Tributylstannyl)methanol** is a well-maintained and properly functioning chemical fume hood. [\[12\]](#)The sash should be kept as low as possible during manipulations. Safety showers and eyewash stations must be readily accessible.

Storage and Handling

- Store **(Tributylstanny)methanol** in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [\[2\]](#)* Avoid inhalation of vapors and direct contact with skin and eyes. [\[2\]](#)* Do not work with this compound alone. [\[12\]](#)* Wash hands thoroughly after handling. [\[2\]](#)

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [\[14\]](#)[\[15\]](#)* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [\[14\]](#)* Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [\[14\]](#)[\[15\]](#)* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. [\[7\]](#)[\[14\]](#)* Spill: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately. [\[14\]](#)

Experimental Protocols for Toxicity Assessment

The following are overviews of standard methodologies for assessing the key toxicological endpoints of a chemical like **(Tributylstanny)methanol**, based on OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category with the use of a minimal number of animals.

- Principle: A stepwise procedure is used where a group of three animals of a single sex (typically female rats) is dosed with a starting dose from a series of fixed dose levels (5, 50,

300, 2000 mg/kg).

- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance is administered by oral gavage.
 - Animals are observed for signs of toxicity and mortality for up to 14 days.
 - The outcome of the first group determines the dosing for the next group (if necessary). If mortality is observed, the next group is dosed at a lower level. If no mortality is observed, the next group is dosed at a higher level.
- Endpoint: The number of animals that die within a defined period is used to classify the substance according to the Globally Harmonised System (GHS).

In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method)

This in vitro method provides an alternative to animal testing for assessing skin irritation potential.

- Principle: The test utilizes a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The irritancy potential of a chemical is determined by its ability to cause cell death in the tissue model.
- Procedure:
 - A small amount of the test substance is applied topically to the surface of the RhE tissue.
 - The tissue is exposed to the substance for a defined period (e.g., 60 minutes).
 - After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).
 - Cell viability is then assessed using a colorimetric assay (e.g., MTT assay), which measures the metabolic activity of the viable cells.

- Endpoint: If the mean tissue viability is reduced to 50% or less of the negative control, the substance is classified as a skin irritant (GHS Category 2).

Figure 3: High-level workflow for acute oral and in vitro skin irritation testing.

Conclusion

(Tributylstanny)methanol is a valuable synthetic reagent that must be handled with the utmost care due to the significant toxicity associated with its tributyltin component. This guide has provided a comprehensive overview of its toxicological profile, the mechanisms underlying its toxicity, and the essential safety precautions for its handling in a laboratory setting. By understanding the hazards and diligently implementing the recommended safety measures, researchers, scientists, and drug development professionals can mitigate the risks and ensure a safe working environment.

References

- EXTOXNET PIP. (1996). Tributyltin (TBT). Extension Toxicology Network. [\[Link\]](#)
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011). Laboratory Chemical Safety Summaries: Trimethyltin Chloride (and Other Organotin Compounds).
- U.S. EPA. (1997). Toxicological Review of Tributyltin Oxide (CAS No. 56-35-9).
- Davis, A., Barale, R., Brun, G., Forster, R., Günther, T., Henschler, D., ... & van der Heijden, C. A. (1987). Evaluation of the genetic and embryotoxic effects of bis(tri-n-butyltin)oxide (TBTO), a broad-spectrum biocide. *Mutation Research/Genetic Toxicology*, 188(2), 65-95. [\[Link\]](#)
- Mohammed, Y. A., El-Laidy, S. M., & El-Kott, A. F. (2023). An Overview on Toxicity of Tributyltin. *International Journal of Clinical and Biomedical Sciences*, 24(10), 1345-1349. [\[Link\]](#)
- U.S. EPA. (2003). Revised Tributyltin-Containing Compounds (tributyltin oxide, tributyltin benzoate and tributyltin maleate)
- Del Valle Lab, University at Buffalo. Standard Operating Procedures - Organotin Reagents. [\[Link\]](#)
- IPCS. (1990). Tributyltin compounds (PIM G018). International Programme on Chemical Safety. [\[Link\]](#)
- MDPI. (2022). Toxicity Responses from Tributyltin Chloride on Haarder (Planiliza haematocheila) Livers: Oxidative Stress, Energy Metabolism Dysfunction, and Apoptosis. [\[Link\]](#)

- University of California, Los Angeles. (n.d.). Standard Operating Procedure: Tributyltin hydride. [\[Link\]](#)
- Dimou, E., Sakkas, V. A., & Albanis, T. A. (2004). Acute toxicity effects of tributyltin chloride and triphenyltin chloride on gilthead seabream, *Sparus aurata* L., embryos. *Bulletin of environmental contamination and toxicology*, 73(5), 896-902. [\[Link\]](#)
- Noah Technologies Corporation. (2015). Bis(tributyltin)
- Collaborative for Health & Environment. (n.d.). Tributyltin. [\[Link\]](#)
- ILO and WHO. (2021). International Chemical Safety Cards (ICSC): TRIBUTYLTIN OXIDE. [\[Link\]](#)
- Occupational Safety and Health Administration. (n.d.). TIN, ORGANIC COMPOUNDS (as Sn). [\[Link\]](#)
- University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Tributyltin Hydride. [\[Link\]](#)
- Danish Environmental Protection Agency. (2006). Tributyltin compounds (TBT). [\[Link\]](#)
- Soboń, A., Bernat, P., Różalska, S., & Długoński, J. (2018). Tributyltin (TBT) biodegradation induces oxidative stress of *Cunninghamella echinulata*.
- U.S. EPA. (n.d.). Personal Protective Equipment. [\[Link\]](#)
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [\[Link\]](#)
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [\[Link\]](#)
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. [\[Link\]](#)
- Graceli, J. B., Sena, G. C. D. S., Lopes, P. F., & de Oliveira, M. (2018). Tributyltin and Vascular Dysfunction: The Role of Oxidative Stress. *Frontiers in physiology*, 9, 931. [\[Link\]](#)
- Methanol Safety Data Sheet. (2023).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. EXTOXNET PIP - TRIBUTYLTIN (TBT) [\[extoxnet.orst.edu\]](http://extoxnet.orst.edu)
- 2. biosynth.com [\[biosynth.com\]](http://biosynth.com)
- 3. iscientific.org [\[iscientific.org\]](http://iscientific.org)

- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 5. healthandenvironment.org [healthandenvironment.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICSC 1282 - TRIBUTYLTIN OXIDE [chemicalsafety.ilo.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration [osha.gov]
- 11. research.uga.edu [research.uga.edu]
- 12. delvallelab.weebly.com [delvallelab.weebly.com]
- 13. hazmatschool.com [hazmatschool.com]
- 14. bu.edu [bu.edu]
- 15. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- To cite this document: BenchChem. [(Tributylstannyl)methanol: A Comprehensive Technical Guide to Toxicity and Safety]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3082698#tributylstannyl-methanol-toxicity-and-safety-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com